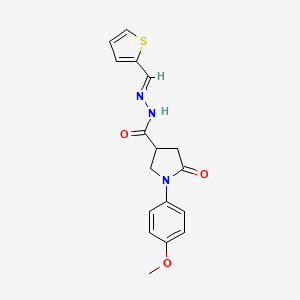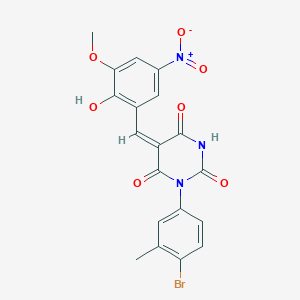
N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide
Descripción general
Descripción
N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide, also known as FOP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. FOP is a pyrrolidine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide involves the inhibition of several signaling pathways, including the NF-κB pathway and the MAPK pathway. N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of the immune response and inflammation. N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has also been shown to inhibit the activation of the MAPK pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of these pathways by N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide leads to the suppression of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and inhibition of viral replication.
Biochemical and Physiological Effects:
N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, induction of apoptosis in cancer cells, and inhibition of viral replication. Additionally, N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has several advantages for lab experiments, including its high purity and high yield, making it an ideal compound for scientific research. However, N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide research, including the development of novel derivatives with improved solubility and efficacy. Additionally, further studies are needed to understand the potential therapeutic applications of N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide in the treatment of neurodegenerative diseases and viral infections. Furthermore, the development of N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide-based drug delivery systems could enhance its efficacy and reduce potential side effects. Overall, N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has significant potential as a therapeutic agent, and further research is needed to fully understand its applications and limitations.
Aplicaciones Científicas De Investigación
N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anticancer, and antiviral properties. N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising anticancer agent. Additionally, N'-(2-furylmethylene)-5-oxo-1-phenyl-3-pyrrolidinecarbohydrazide has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)16(21)18-17-10-14-7-4-8-22-14/h1-8,10,12H,9,11H2,(H,18,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCGJBHRQUBMO-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909822.png)
![2-({5-[2-(3-fluorobenzoyl)carbonohydrazonoyl]-2-furyl}thio)-N-phenylacetamide](/img/structure/B3909825.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B3909829.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-methoxybenzoyl)oxime]](/img/structure/B3909835.png)
![N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909840.png)

![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3909871.png)
![3,4-dimethoxy-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3909878.png)

![5-bromo-N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B3909889.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B3909902.png)
![1-(4-bromo-3-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3909903.png)
